molecular formula C2H5ClS B146325 Chloromethyl methyl sulfide CAS No. 2373-51-5

Chloromethyl methyl sulfide

Cat. No.: B146325
CAS No.: 2373-51-5
M. Wt: 96.58 g/mol
InChI Key: JWMLCCRPDOIBAV-UHFFFAOYSA-N
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Description

Chloromethyl methyl sulfide is an organosulfur compound with the chemical formula ClCH₂SCH₃. It is a colorless liquid that is structurally related to sulfur mustards, making it a potentially hazardous alkylating agent. This compound is used in organic chemistry as a protecting group and has various applications in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyl methyl sulfide is typically prepared by treating dimethyl sulfide with sulfuryl chloride. The reaction involves the chlorination of dimethyl sulfide, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves heating a solution of dimethyl sulfide in pentane and gradually adding a solution of sulfuryl chloride in pentane. The mixture is then heated for several hours, and the pentane is distilled off. The product is collected by distillation at 104-106°C .

Chemical Reactions Analysis

Types of Reactions: Chloromethyl methyl sulfide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.

    Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides and sulfones.

Common Reagents and Conditions:

    Nucleophiles: Sodium iodide (NaI) in dimethyl ether (DME) is commonly used for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) or peracids can be used for oxidation reactions.

Major Products:

Scientific Research Applications

Chloromethyl methyl sulfide has several applications in scientific research:

Comparison with Similar Compounds

  • Dimethyl sulfide (CH₃SCH₃)
  • 2-Chloroethyl ethyl sulfide (ClCH₂CH₂SCH₃)
  • Chloromethyl methyl ether (ClCH₂OCH₃)

Comparison: Chloromethyl methyl sulfide is unique due to its dual functional groups: a thioether and an alkyl chloride. This combination allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis. In contrast, dimethyl sulfide lacks the reactive chlorine atom, and 2-chloroethyl ethyl sulfide has a different alkyl chain structure, affecting its reactivity and applications .

Properties

IUPAC Name

chloro(methylsulfanyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H5ClS/c1-4-2-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMLCCRPDOIBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178406
Record name Chlorodimethyl sulfide
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Molecular Weight

96.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2373-51-5
Record name Chloromethyl methyl sulfide
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Record name Chlorodimethyl sulfide
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Record name Chloromethyl methyl sulfide
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Record name Chlorodimethyl sulfide
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Record name Chloromethyl methyl sulphide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Chloromethyl methyl sulfide (CMMS) serves as a versatile reagent in organic synthesis. It finds application in:

  • Protecting carboxylic acids and alcohols: CMMS can protect these functional groups as their corresponding methylthiomethyl (MTM) ethers. [] This protection strategy offers mild reaction conditions and versatility in deprotection.
  • Introducing methyl or methylene units: CMMS acts as a source of methyl or methylene units for incorporation into various molecules, including additions to carbon and nitrogen atoms. []
  • Preparing vinyl sulfides: CMMS serves as a precursor for the synthesis of vinyl sulfides, which are valuable intermediates and building blocks in organic chemistry. []
  • Grignard reagent precursor: CMMS can be converted into its corresponding Grignard reagent, which can then react with various electrophiles, expanding its synthetic utility. []
  • Oxidative additions with metals: CMMS participates in oxidative addition reactions with different metals, showcasing its versatility in organometallic chemistry. []
  • Synthesis of sulfonium salts and ylides: CMMS reacts with phosphonamides to form chiral sulfonium salts, which can be further converted to sulfonium ylides. These ylides are valuable reagents for asymmetric cyclopropanation reactions, highlighting CMMS's utility in asymmetric synthesis. []

A: this compound, in the presence of Aluminum Chloride (AlCl3), exhibits powerful electrophilic methylthiomethylation properties towards aromatic compounds. This reaction leads to the introduction of a methylthiomethyl (MeSCH2) group onto the aromatic ring. []

A: Yes, this compound can react with cyclic olefins. Acetonitrile is a suitable solvent for this type of reaction. []

A: Microwave irradiation of this compound with exo-norbornane oxide results in a complex reaction yielding fourteen distinct products. [] This underscores the potential for microwave-assisted synthesis to access a diverse range of structures using CMMS.

A:

  • Molecular formula: C2H5ClS []
  • Molecular weight: 96.58 g/mol []
    • 38 °C at 55 mmHg []
    • 52 °C at 100 mmHg []
    • 107 °C at 750 mmHg []

ANone: Yes, extensive spectroscopic investigations have been conducted on CMMS:

  • Raman and Infrared Spectroscopy: These studies provide detailed information about the vibrational modes and conformational preferences of CMMS. The results indicate that the gauche conformer (methyl group gauche to the chlorine atom) is dominant in gaseous, liquid, and solid states. []
  • NMR Spectroscopy: 1H NMR spectroscopy is a valuable tool for analyzing the purity and characterizing the structure of CMMS and its derivatives. [, ]

ANone: Both experimental and computational studies have been employed to investigate the conformational preferences of CMMS:

  • Experimental Data: Spectroscopic analyses, particularly Raman and infrared spectroscopy, suggest that the gauche conformer is more stable than the trans conformer. []
  • Computational Studies: Ab initio calculations, including those at the MP2/6-31G* level of theory, support the experimental findings, predicting the gauche conformer to be significantly more stable (more than 10.22 kJ/mol) than the trans conformer. []

A: Research comparing CMMS to its sulfinyl and sulfonyl analogs provides valuable insights into the influence of sulfur oxidation state on conformational preferences and stereoelectronic effects. [] Understanding these differences is crucial for rationalizing the reactivity and properties of these related compounds.

A: Yes, this compound can be efficiently oxidized to Chloromethyl methyl sulfone using various oxidizing agents. [, ] While traditional oxidants often face challenges due to the sensitivity of CMMS to hydrolysis in aqueous solutions, methods employing dimethyldioxane in acetone [] or hydrogen peroxide in diethyl ether [, ] have proven effective for this transformation.

ANone: CMMS demands careful handling due to its properties:

  • Hydrolysis: CMMS hydrolyzes readily, so it should be protected from moisture. []
  • Flammability: CMMS is flammable and should be kept away from open flames and sources of ignition. []
  • Odor: CMMS emits a strong, unpleasant odor and should be handled in a well-ventilated area, preferably a fume hood. [, ]

A: While CMMS possesses unique reactivity, exploring alternatives and substitutes is always beneficial for reasons such as cost-effectiveness, safety, and environmental considerations. [] Identifying suitable alternatives would depend on the specific application and desired transformation.

A: Given the reactivity and potential hazards associated with CMMS, understanding its environmental impact and developing strategies for its degradation or recycling are crucial. [, ] Research in this area could involve investigating its biodegradability, ecotoxicological effects, and developing methods for its safe disposal or transformation into less harmful substances.

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